
Methyl 2-hydroxy-3-methylhept-3-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-hydroxy-3-methylhept-3-enoate is an organic compound with the molecular formula C9H16O3. It is characterized by the presence of a hydroxyl group, a methyl group, and an ester functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl 2-hydroxy-3-methylhept-3-enoate can be synthesized through several methods. One common approach involves the esterification of 2-hydroxy-3-methylhept-3-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts can also be employed to facilitate the esterification process, reducing the need for corrosive liquid acids and minimizing waste.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 2-hydroxy-3-methylhept-3-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.
Major Products Formed:
Oxidation: 2-oxo-3-methylhept-3-enoate.
Reduction: 2-hydroxy-3-methylhept-3-enol.
Substitution: 2-chloro-3-methylhept-3-enoate.
Wissenschaftliche Forschungsanwendungen
Methyl 2-hydroxy-3-methylhept-3-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions due to its ester and hydroxyl groups.
Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is utilized in the production of specialty chemicals and as a flavoring agent in the food industry.
Wirkmechanismus
The mechanism of action of methyl 2-hydroxy-3-methylhept-3-enoate involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, while the ester group can undergo hydrolysis in the presence of enzymes such as esterases. These interactions can lead to the formation of active metabolites that exert biological effects.
Vergleich Mit ähnlichen Verbindungen
Methyl 2-hydroxybut-3-enoate: Similar structure but with a shorter carbon chain.
Ethyl 2-hydroxy-3-methylbut-3-enoate: Similar functional groups but with an ethyl ester instead of a methyl ester.
Uniqueness: Methyl 2-hydroxy-3-methylhept-3-enoate is unique due to its specific combination of functional groups and carbon chain length, which confer distinct reactivity and properties compared to its analogs.
Eigenschaften
CAS-Nummer |
138291-01-7 |
|---|---|
Molekularformel |
C9H16O3 |
Molekulargewicht |
172.22 g/mol |
IUPAC-Name |
methyl 2-hydroxy-3-methylhept-3-enoate |
InChI |
InChI=1S/C9H16O3/c1-4-5-6-7(2)8(10)9(11)12-3/h6,8,10H,4-5H2,1-3H3 |
InChI-Schlüssel |
MMXDKKIBTHONOP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC=C(C)C(C(=O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


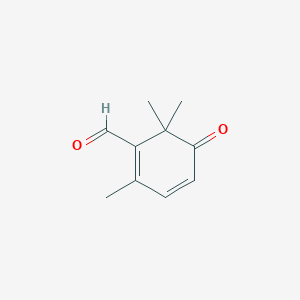
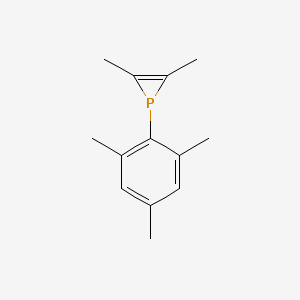



![3,4-Bis{[tert-butyl(dimethyl)silyl]oxy}benzoyl chloride](/img/structure/B14265907.png)

![[2-(Acetyloxy)phenoxy]acetic acid](/img/structure/B14265923.png)
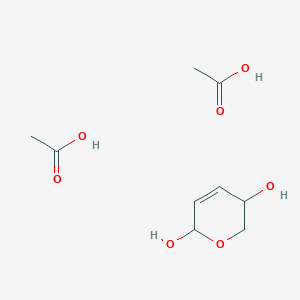
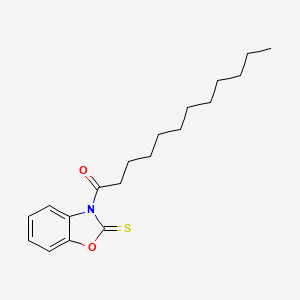
![3-chloro-N-[4-(dimethylamino)-6-[[(7E,11E)-14-ethyl-17,18,23-trihydroxy-8,20,22-trimethyl-25,27-dioxo-3-propyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-2-methyloxan-3-yl]-6-hydroxy-2-methylbenzamide](/img/structure/B14265938.png)

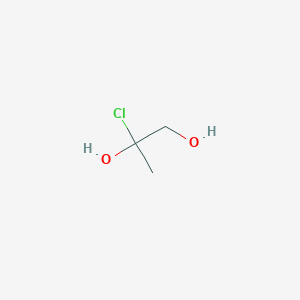
![[1,2,3]Diazaphospholo[1,5-a]pyridine](/img/structure/B14265950.png)
